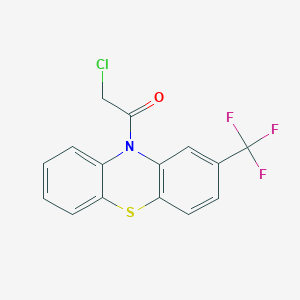

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

While the provided papers do not directly discuss 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, they offer insights into related compounds and methodologies that could be relevant for a comprehensive analysis of the target compound. The first paper discusses the synthesis of a chlorinated ethanone derivative used as an intermediate in the production of an agricultural fungicide . The second paper presents a detailed study of a chlorinated ethanone compound, including its crystal structure and various physicochemical properties . These studies provide a foundation for understanding the synthesis, molecular structure, and properties of chlorinated ethanone derivatives, which can be extrapolated to the compound of interest.

Synthesis Analysis

The synthesis of chlorinated ethanone derivatives, as described in the first paper, involves nucleophilic substitution reactions that can be optimized for high yield and purity . Although the target compound is not specifically mentioned, the methodologies used for synthesizing similar compounds could be applicable. The reaction conditions, such as temperature, reagent ratios, and the use of phase transfer catalysts, are critical factors that can influence the efficiency and outcome of the synthesis process.

Molecular Structure Analysis

The second paper provides a comprehensive analysis of the crystal structure of a chlorinated ethanone compound, which is characterized by intramolecular hydrogen bonding and π-π stacking interactions . These interactions are significant as they can affect the stability and reactivity of the compound. The use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) computational methods to study the molecular structure and electronic transitions can also be applied to the target compound to predict its behavior and interactions.

Chemical Reactions Analysis

Although the provided papers do not detail the chemical reactions of the specific compound , the synthesis paper suggests that chlorinated ethanone derivatives can undergo nucleophilic substitution, which is a common reaction for such compounds . The study of the crystal structure and computational analysis of a related compound indicates that the electronic structure can influence reactivity . These insights can be used to hypothesize potential chemical reactions for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone.

Physical and Chemical Properties Analysis

The physical properties such as melting point, elemental composition, and crystal system parameters are well-documented for a related chlorinated ethanone compound . These properties are essential for understanding the behavior of the compound under various conditions. The chemical properties, including reactivity and stability, can be inferred from the molecular structure analysis and the nature of the substituents on the ethanone core. The presence of a trifluoromethyl group and a phenothiazinyl moiety in the target compound suggests that it may exhibit unique physical and chemical properties that warrant further investigation.

Propriétés

IUPAC Name |

2-chloro-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3NOS/c16-8-14(21)20-10-3-1-2-4-12(10)22-13-6-5-9(7-11(13)20)15(17,18)19/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQGVVKCOQMRPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290903 |

Source

|

| Record name | 2-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone | |

CAS RN |

38221-55-5 |

Source

|

| Record name | 38221-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)